Copper(II)-iminodiacetate

Beschreibung

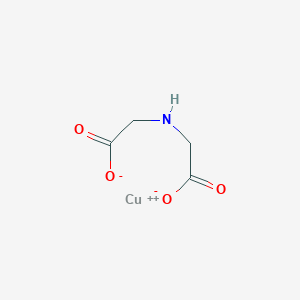

Structure

2D Structure

Eigenschaften

IUPAC Name |

copper;2-(carboxylatomethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRWUTUSBJVEEN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CuNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161968 | |

| Record name | Copper(II)-iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14219-31-9 | |

| Record name | Copper(II)-iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II)-iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Copper(II)-iminodiacetate complexes

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II)-Iminodiacetate Complexes

Introduction

This compound ([Cu(IDA)]) complexes are a significant class of coordination compounds extensively studied for their diverse applications, ranging from biological systems to materials science. The iminodiacetate (IDA) anion is a versatile and robust tridentate chelating agent.[1] It typically coordinates to a central metal ion, such as Copper(II), through its secondary amine nitrogen and the two oxygen atoms from its carboxylate groups.[1] This coordination forms a thermodynamically stable structure consisting of two fused, five-membered chelate rings.[1]

The Copper(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which often results in distorted coordination geometries, most commonly square pyramidal or distorted octahedral.[1] The final structure is also significantly influenced by the presence of auxiliary ligands that can complete the copper ion's coordination sphere.[1] This guide provides a comprehensive overview of the synthesis and characterization of these complexes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Complexes

The synthesis of [Cu(IDA)] complexes is typically achieved through a direct reaction between a Copper(II) salt and iminodiacetic acid or its derivatives. The reaction conditions, such as solvent, temperature, and pH, can be controlled to influence the final product's structure, yielding either monomeric or polymeric forms.[1]

Experimental Protocol: General Synthesis of [Cu(IDA)(H₂O)₂]

This protocol outlines a general method for the synthesis of a simple hydrated this compound complex.

-

Reactant Preparation :

-

Dissolve a desired molar equivalent of a Copper(II) salt (e.g., Copper(II) acetate monohydrate, Cu(CH₃COO)₂·H₂O) in a suitable solvent, such as methanol or water.[1]

-

In a separate vessel, dissolve an equimolar amount of iminodiacetic acid (H₂IDA) in the same solvent. The addition of a base, like triethylamine (Et₃N), may be required to facilitate the deprotonation of the iminodiacetic acid.[1]

-

-

Reaction :

-

Slowly add the iminodiacetic acid solution to the stirring Copper(II) salt solution at room temperature.[1]

-

A color change (typically to blue or green) is often the first indication of complex formation.[2]

-

Allow the reaction mixture to stir for a specified period, for instance, 30 minutes to several hours, to ensure completion.[1]

-

-

Isolation and Purification :

-

The resulting precipitate, if formed, can be collected by filtration.

-

Wash the collected solid with cold solvent (e.g., ethanol and acetone) to remove any unreacted starting materials.[3]

-

The product can be dried in a desiccator or under vacuum. For crystalline products suitable for X-ray diffraction, slow evaporation of the filtrate or recrystallization from a suitable solvent may be necessary.

-

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of [Cu(IDA)] complexes.

Caption: A flowchart of the synthesis and characterization process.

Structural Characterization

A combination of analytical techniques is employed to elucidate the structure, coordination environment, and properties of [Cu(IDA)] complexes.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and the overall coordination geometry. For many [Cu(IDA)] complexes, the IDA ligand acts as a tridentate chelator, binding the Cu(II) ion through the nitrogen atom and two carboxylate oxygen atoms.[1] This coordination leads to a distorted octahedral or square-based pyramidal geometry around the copper center.[4]

The diagram below illustrates the typical coordination of the iminodiacetate ligand to a Copper(II) ion.

References

physicochemical properties of Copper(II)-iminodiacetate

An In-depth Technical Guide on the Physicochemical Properties of Copper(II)-Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a coordination complex formed between the Copper(II) ion (Cu²⁺) and the iminodiacetate (IDA) ligand, is a compound of significant interest in coordination chemistry, biochemistry, and materials science. The IDA ligand, a tridentate chelator, forms a highly stable complex with copper, making it a valuable model system for studying metal-ligand interactions in biological systems.[1] Its unique structural and solution-state properties have led to its use in various applications, including ligand-exchange chromatography and as a precursor for more complex mixed-ligand systems with potential therapeutic applications, such as antitumor agents.[1][2] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual representations of key chemical processes.

Synthesis and Structure

General Synthesis

The synthesis of this compound is typically achieved through a direct reaction between a Copper(II) salt and iminodiacetic acid (IDA) in an aqueous or alcoholic solution.[1] A common method involves reacting a salt like copper(II) acetate monohydrate with IDA. A base, such as triethylamine, is often added to facilitate the deprotonation of the carboxylic acid groups of IDA, promoting the formation of the dianionic iminodiacetate (ida²⁻) ligand required for effective chelation.[1]

Caption: General workflow for the synthesis of this compound.

Coordination Chemistry and Crystal Structure

The iminodiacetate anion is a classic tridentate chelating ligand. It coordinates to the central Copper(II) ion via its secondary amine nitrogen atom and the two oxygen atoms from its carboxylate groups. This coordination results in the formation of two stable, fused five-membered chelate rings, an arrangement that is thermodynamically highly favorable.[1]

The d⁹ electronic configuration of the Cu(II) ion makes it susceptible to the Jahn-Teller effect, which typically results in a distorted coordination geometry.[1] In the solid state, this compound dihydrate, [Cu(C₄H₅NO₄)]·2H₂O, crystallizes in the orthorhombic space group Pbca. The crystal structure reveals that the copper ion is in a distorted octahedral environment.[2] The coordination sphere is comprised of the nitrogen and two oxygens from one IDA ligand, two water molecules, and an oxygen atom from a neighboring complex molecule, leading to a polymeric chain structure.[2]

Caption: Tridentate coordination of the IDA ligand to a central Cu(II) ion.

Physicochemical Properties in Solution

The behavior of this compound in aqueous solution is characterized by its stability and the thermodynamics of its formation. These parameters are crucial for understanding its reactivity and potential applications.

Stability and Formation Constants

The stability of the Cu(II)-IDA complex is quantified by its formation constants (log K). These constants are typically determined by potentiometric titration at a specific temperature and ionic strength.[3] The primary species formed is the 1:1 complex, [Cu(IDA)], with a 1:2 complex, [Cu(IDA)₂]²⁻, forming at higher ligand concentrations.

Table 1: Stability Constants (log K) of this compound Complexes

| Complex Species | log K₁ | log K₂ | Conditions | Reference |

|---|---|---|---|---|

| [Cu(IDA)] | 10.55 | - | 25 °C, I = 0.1 M (NaNO₃) | [3] |

| [Cu(IDA)₂]²⁻ | - | 6.05 | 25 °C, I = 0.1 M (NaNO₃) | [3] |

| [Cu(IDA)] | 10.63 | - | 25 °C, I = 0.1 M (KCl) |[4][5] |

Note: log K₁ refers to the formation of the 1:1 complex, and log K₂ refers to the addition of a second ligand to the 1:1 complex.

Thermodynamic Parameters

The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the complexation reaction. These values are often determined through a combination of potentiometric and calorimetric measurements.[6][7]

Table 2: Thermodynamic Parameters for the Formation of [Cu(IDA)] at 298.15 K

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| ΔG° (kJ/mol) | -60.2 | I = 0.5 M (KNO₃) | [6][7] |

| ΔH° (kJ/mol) | -27.5 | I = 0.5 M (KNO₃) | [6][7] |

| TΔS° (kJ/mol) | 32.7 | I = 0.5 M (KNO₃) |[6][7] |

The negative ΔG° indicates a spontaneous complex formation. The negative ΔH° shows the reaction is exothermic, driven by the formation of strong coordinate bonds. The positive ΔS° reflects the release of ordered water molecules from the copper ion's hydration sphere upon chelation, which increases the overall disorder of the system.

Solubility

This compound dihydrate shows moderate solubility in water. Its solubility is influenced by pH, as the protonation state of the IDA ligand changes with pH. The parent ligand, iminodiacetic acid, is soluble in water but practically insoluble in most organic solvents.[8]

Key Experimental Protocols

The characterization of this compound relies on several key analytical techniques.

Potentiometric Titration

This is the primary method for determining the stability constants of metal complexes in solution.[9]

-

Principle: A solution containing the metal ion (Cu²⁺) and the ligand (IDA) is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.

-

Methodology:

-

Prepare solutions of Cu(II) salt (e.g., Cu(ClO₄)₂), iminodiacetic acid, and a standardized strong base (e.g., NaOH) in a background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.[4]

-

Calibrate a pH electrode and meter using standard buffers.

-

Place a known volume and concentration of the Cu(II) and IDA solution (typically at a 1:1 or 1:2 molar ratio) in a thermostatted vessel at a constant temperature (e.g., 25 °C).[4]

-

Add aliquots of the standardized base and record the pH after each addition, allowing the system to reach equilibrium.

-

The resulting titration curve (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the formed Cu(II)-IDA complexes.[4]

-

Caption: Experimental workflow for potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of enthalpy (ΔH), and subsequently Gibbs free energy (ΔG) and entropy (ΔS).

-

Principle: A solution of the ligand (IDA) is injected in small aliquots into a sample cell containing the metal ion (Cu²⁺). The heat change associated with the complex formation is measured.

-

Methodology:

-

Prepare degassed solutions of the Cu(II) salt and IDA in a suitable buffer at a known pH.

-

Load the Cu(II) solution into the sample cell of the calorimeter and the IDA solution into the injection syringe.

-

Set the experimental temperature (e.g., 298.15 K).

-

Perform a series of injections of the ligand into the metal solution. The heat change for each injection is measured and integrated.

-

The resulting data (heat per injection vs. molar ratio) is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of reaction (ΔH). ΔG and ΔS can then be calculated using the equations ΔG = -RTlnK and ΔG = ΔH - TΔS.

-

Spectrophotometry

UV-Visible spectrophotometry is used to confirm complex formation and can also be used to determine stability constants.

-

Principle: The formation of the Cu(II)-IDA complex results in a change in the electronic absorption spectrum of the Cu(II) ion. The hydrated Cu²⁺ ion has a broad absorption maximum around 800 nm, which shifts to a lower wavelength (blue shift) upon coordination with IDA.[3]

-

Methodology:

-

Prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of IDA at a fixed pH and ionic strength.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 500-900 nm).

-

Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry (e.g., using Job's method) and stability of the complex.[10]

-

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic structure of the complex in the solid state.

-

Principle: A single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.

-

Methodology:

-

Grow a suitable single crystal of this compound, often by slow evaporation of a saturated solution.

-

Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and overall molecular geometry.[2]

-

Conclusion

This compound serves as a fundamental example of a stable metal chelate. Its well-defined physicochemical properties, including its high stability constant and favorable thermodynamics of formation, make it a robust system for both fundamental research and practical applications. The experimental protocols outlined provide a clear framework for the comprehensive characterization of this and related coordination complexes, which is essential for professionals in chemical research and drug development who rely on a deep understanding of metal-ligand interactions.

References

- 1. This compound | 14219-31-9 | Benchchem [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermochemical study of the complex formation of copper(II) and nickel(II) iminodiacetates with amino acids in aqueous solutions - Pyreu - Russian Journal of Inorganic Chemistry [journal-vniispk.ru]

- 7. researchgate.net [researchgate.net]

- 8. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Copper(II)-Iminodiacetate Coordination Chemistry and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry and structural characteristics of copper(II) complexes with iminodiacetic acid (IDA). It covers fundamental coordination principles, structural data, spectroscopic properties, and detailed experimental protocols relevant to the synthesis and analysis of these compounds.

Introduction to Copper(II)-Iminodiacetate Complexes

Iminodiacetic acid (H₂IDA) is a versatile chelating agent that forms highly stable complexes with a variety of metal ions. Its coordination with copper(II) is of significant interest due to the diverse structural motifs and potential applications of the resulting complexes in catalysis, materials science, and as precursors for potential metallodrugs.[1][2][3] The IDA ligand, in its deprotonated form (IDA²⁻), is a tridentate chelator, typically binding to the Cu(II) center through its central nitrogen atom and the oxygen atoms of its two carboxylate groups.[4] This coordination mode results in the formation of two stable, fused five-membered chelate rings, an arrangement that is thermodynamically favorable and significantly enhances complex stability.[4] The d⁹ electronic configuration of the Cu(II) ion often leads to distorted coordination geometries, most commonly square pyramidal or tetragonally elongated octahedral, as a consequence of the Jahn-Teller effect.[4]

Coordination Chemistry and Structural Analysis

The interaction between Cu(II) and IDA can result in a variety of structures, from simple mononuclear complexes to intricate one-dimensional (1D) or three-dimensional (3D) coordination polymers. The final structure is influenced by factors such as pH, temperature, and the presence of other auxiliary ligands.[4]

Coordination Modes of Iminodiacetate

The IDA²⁻ ligand is a robust tridentate chelator.[4] Its primary mode of coordination involves the imino nitrogen and two carboxylate oxygens, occupying three coordination sites on the copper ion. In polymeric structures, one of the carboxylate groups can act as a bridge, linking adjacent copper centers.[5][6] This bridging often occurs in a syn-anti conformation.[5]

Caption: Coordination modes of IDA with Cu(II) centers.

Crystal Structure Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangements of Cu(II)-IDA complexes. A common example is catena-Poly[[aquacopper(II)]-μ₂-iminodiacetato], [Cu(IDA)(H₂O)]n, which forms a one-dimensional zigzag chain coordination polymer.[5] In this structure, each Cu(II) ion is five-coordinated in a distorted square-pyramidal geometry.[5] Another well-characterized structure is copper iminodiacetate dihydrate, [Cu(IDA)(H₂O)₂]·2H₂O, where the copper ion exists in a distorted octahedral environment.[7]

Table 1: Selected Crystallographic Data for this compound Complexes

| Compound | Formula | Crystal System | Space Group | Cu(II) Geometry | Selected Bond Lengths (Å) | Reference |

| [Cu(IDA)(H₂O)]n | [Cu(C₄H₅NO₄)(H₂O)]n | Monoclinic | P2₁/c | Distorted Square Pyramidal | Cu-N: 2.014(3), Cu-O(ida): 1.945(3)-1.961(3), Cu-O(H₂O): 1.991(3) | [5][7] |

| [Cu(IDA)(H₂O)₂]·2H₂O | C₄H₉CuNO₆ | Orthorhombic | Pbca | Distorted Octahedral | Cu-N1: 2.014(3), Cu-O1: 1.945(3), Cu-O3': 1.961(3), Cu-OW1: 1.991(3) | [7] |

Note: Bond lengths are averaged or selected for clarity. Refer to the original crystallographic information files for complete data.

Solution Chemistry and Stability

In aqueous solution, the formation and stability of Cu(II)-IDA complexes are highly dependent on pH.[4] Potentiometric titrations are commonly used to determine the stoichiometry and stability constants of the species formed.[8][9] The iminodiacetic acid must be deprotonated to the IDA²⁻ dianion for effective chelation to occur.[4]

Table 2: Stability Constants (log K) for Cu(II)-IDA Complexes

| Species | Equilibrium | log K | Conditions | Reference |

| [Cu(IDA)] | Cu²⁺ + IDA²⁻ ⇌ [Cu(IDA)] | 10.55 | 25 °C, I = 0.1 M | [10] |

| [Cu(IDA)₂]²⁻ | [Cu(IDA)] + IDA²⁻ ⇌ [Cu(IDA)₂]²⁻ | 5.85 | 25 °C, I = 0.1 M | [10] |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Spectroscopic Properties

UV-Visible spectroscopy is a key technique for characterizing Cu(II) complexes. The d-d electronic transitions of the Cu(II) ion (d⁹ configuration) are typically observed as a broad, weak absorption band in the visible region (around 600-800 nm).[11][12] The position and intensity of this band are sensitive to the coordination geometry and the nature of the ligands. More intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), often appear in the UV region.[11][12]

Table 3: Representative UV-Vis Spectroscopic Data

| Complex Type | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment | Reference |

| [Cu(IDA)(H₂O)n] | ~730 | 30-60 | d-d transition | [13] |

| Mixed-ligand Cu(II)-IDA | 250-450 | > 1000 | LMCT | [11] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and characterization of coordination compounds.

Synthesis of [Cu(IDA)(H₂O)]n Polymer

This protocol is adapted from standard procedures for direct synthesis.[4]

-

Dissolution: Dissolve iminodiacetic acid (1.33 g, 10 mmol) in 50 mL of deionized water. Adjust the pH to ~6-7 by the dropwise addition of 1 M NaOH solution to facilitate deprotonation.

-

Reaction: In a separate beaker, dissolve copper(II) acetate monohydrate (1.99 g, 10 mmol) in 50 mL of deionized water with gentle heating.

-

Precipitation: Add the copper(II) acetate solution to the sodium iminodiacetate solution dropwise with constant stirring. A blue precipitate will form immediately.

-

Digestion: Heat the resulting suspension at 60 °C for 1 hour to encourage particle growth and improve crystallinity.

-

Isolation: Allow the mixture to cool to room temperature. Collect the blue solid by vacuum filtration.

-

Washing & Drying: Wash the product with deionized water (3 x 20 mL) and then with ethanol (2 x 20 mL). Dry the solid in a desiccator over silica gel.

Protocol for Growing Single Crystals

Growing X-ray quality single crystals often requires careful control of crystallization conditions. Slow evaporation or solvent diffusion are common methods.[14][15]

-

Prepare a Saturated Solution: Synthesize the crude Cu(II)-IDA complex as described above. Prepare a nearly saturated solution by dissolving a small amount of the complex in a suitable solvent system (e.g., water or a water/ethanol mixture) with gentle heating (40-50 °C).[14]

-

Filter: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial to remove any undissolved solids.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.[14]

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or tweezers.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of formation constants in solution.[9][16]

-

Apparatus: Use a calibrated pH meter with a glass electrode and an Ag/AgCl reference electrode.[9] Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a water bath.

-

Solutions: Prepare stock solutions of Cu(II) nitrate (~0.01 M), iminodiacetic acid (~0.02 M), a standardized strong acid (e.g., 0.1 M HClO₄), and a carbonate-free strong base (e.g., 0.1 M NaOH). Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

Titration: In a thermostated vessel, pipette known volumes of the Cu(II) solution, IDA solution, strong acid, and background electrolyte. Titrate this mixture with the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand species.[17]

Caption: General workflow for synthesis and characterization.

Relevance to Drug Development

Copper complexes are increasingly being investigated as potential therapeutic agents, particularly in cancer treatment.[2][18] The coordination environment significantly influences their biological activity. Cu(II)-IDA complexes can serve as foundational building blocks for more complex mixed-ligand systems.[18] By introducing other biologically active ligands (e.g., N-heterocycles like phenanthroline), researchers can tune the lipophilicity, redox potential, and DNA-binding capabilities of the final compound.[18][19] The IDA ligand can act as a stable anchor, while the auxiliary ligands modulate the pharmacological properties. Understanding the fundamental coordination chemistry of the Cu(II)-IDA core is therefore a critical first step in the rational design of new copper-based drug candidates.[3]

References

- 1. Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceuticals | Special Issue : Development of Copper-Based Drugs: Synthesis, Characterisation and Biological Activity [mdpi.com]

- 4. This compound | 14219-31-9 | Benchchem [benchchem.com]

- 5. catena-Poly[[aquacopper(II)]-μ2-iminodiacetato-κ4 O,N,O′:O′] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion: Synthesis and X-rays Crystal Structures [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. mdpi.com [mdpi.com]

- 12. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Research on Single Crystal Preparation via Dynamic Liquid Phase Method [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thermodynamic Stability of Copper(II)-Iminodiacetate Chelates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of Copper(II)-iminodiacetate (Cu(II)-IDA) chelates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry of copper and its potential therapeutic applications. This document summarizes key thermodynamic data, details experimental protocols for their determination, and visualizes the underlying chemical and biological processes.

Quantitative Thermodynamic Data

The stability of metal complexes is paramount in understanding their behavior in biological systems. The thermodynamic parameters for the formation of Cu(II)-iminodiacetate complexes provide insights into the spontaneity and driving forces of the chelation process. The key equilibria involve the formation of the 1:1 (Cu(IDA)) and 1:2 (Cu(IDA)₂) complexes.

Table 1: Stability Constants and Thermodynamic Parameters for this compound Chelates

| Complex Species | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Temperature (°C) | Ionic Strength (M) |

| Cu(IDA) | 10.55 | -60.2 | -25.1 | 35.1 | 25 | 0.1 (KNO₃) |

| Cu(IDA)₂²⁻ | 6.85 | -39.1 | -18.8 | 20.3 | 25 | 0.1 (KNO₃) |

Note: The thermodynamic parameters are interrelated by the equation: ΔG = -RTlnK = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.

The data clearly indicates that the formation of the 1:1 complex is a highly spontaneous process, driven by both favorable enthalpy and a significant positive entropy change. The formation of the 1:2 complex is also spontaneous, though to a lesser extent. The positive entropy values are characteristic of chelation reactions, where the multidentate iminodiacetate ligand displaces multiple water molecules from the copper(II) coordination sphere, leading to an increase in the overall disorder of the system.

Experimental Protocols

Accurate determination of thermodynamic parameters is crucial for understanding the stability of metal chelates. The following sections detail the methodologies for two key experimental techniques: potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a widely used method to determine the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Experimental Workflow for Potentiometric Titration

A schematic representation of the potentiometric titration workflow.

Detailed Methodology:

-

Solution Preparation: All solutions should be prepared using deionized, CO₂-free water. The exact concentrations of the acid, base, and metal salt solutions must be accurately determined by standardization. The ionic strength of all solutions is maintained constant using a background electrolyte (e.g., 0.1 M KNO₃).

-

pH Electrode Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

-

Titrations: A series of titrations are performed at a constant temperature (e.g., 25 °C).

-

System Calibration: A known volume of the standard acid is titrated with the standard base in the presence of the background electrolyte. This allows for the determination of the standard potential of the electrode and the concentration of the base.

-

Ligand Protonation: A solution containing the standard acid and the iminodiacetic acid is titrated with the standard base. This data is used to calculate the protonation constants of the ligand.

-

Complex Formation: A solution containing the standard acid, iminodiacetic acid, and the Copper(II) salt is titrated with the standard base. The displacement of the titration curve compared to the ligand titration curve indicates complex formation.

-

-

Data Analysis: The titration data (pH versus volume of added base) is processed using specialized software. The software refines the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a defined chemical model.

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the enthalpy of formation (ΔH). When combined with the stability constant (log K) obtained from potentiometric titration, the entropy change (ΔS) can be calculated.

Experimental Workflow for Isothermal Titration Calorimetry

A schematic representation of the Isothermal Titration Calorimetry workflow.

Detailed Methodology:

-

Sample Preparation: The Copper(II) salt and iminodiacetic acid solutions are prepared in the same buffer to minimize heats of dilution. The concentrations should be accurately known. Both solutions must be thoroughly degassed before the experiment to avoid the formation of air bubbles in the calorimeter cell.

-

ITC Instrument Setup: The sample cell is filled with the Copper(II) solution, and the injection syringe is filled with the iminodiacetate solution. The system is allowed to equilibrate at the desired temperature.

-

Titration: A series of small, precise injections of the iminodiacetate solution are made into the Copper(II) solution in the sample cell. The heat released or absorbed during the binding event after each injection is measured by the instrument.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the ligand to the metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the reaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.

Relevance in Drug Development: A Potential Anticancer Mechanism

Copper complexes, including those with iminodiacetate and its derivatives, have garnered significant interest as potential anticancer agents. Their mechanism of action is often multifaceted, involving the induction of cellular stress and interference with key cellular processes.

Logical Relationship of Potential Anticancer Activity

A logical diagram illustrating a potential anticancer mechanism of Cu(II)-IDA chelates.

The proposed mechanism suggests that after cellular uptake, the Cu(II)-IDA chelate can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause significant damage to cellular components, including DNA. DNA damage, in turn, can trigger cell cycle arrest, preventing the cancer cell from proliferating, and ultimately lead to apoptosis, or programmed cell death. This multi-pronged attack on cancer cells makes this compound chelates and related compounds promising candidates for further investigation in drug development.

The Evolving Landscape of Copper(II)-Iminodiacetate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of Copper(II)-iminodiacetate complexes has a rich history, evolving from fundamental coordination chemistry to a field with significant implications for catalysis and drug development. This in-depth technical guide provides a comprehensive overview of the historical development, key experimental protocols, and a summary of the quantitative data that underpins our current understanding of these versatile compounds.

Historical Development

The investigation into metal complexes of iminodiacetic acid (IDA) began in the mid-20th century, with the pioneering work of Schwarzenbach and his contemporaries on chelating agents.[1] These early studies laid the groundwork by establishing the fundamental principles of stoichiometry and stability constants of metal-IDA complexes in solution. The tridentate nature of the iminodiacetate ligand, coordinating through a central nitrogen atom and two carboxylate oxygen atoms to form stable five-membered chelate rings, was a key finding of this era.

The advent of advanced analytical techniques propelled the field forward. Single-crystal X-ray diffraction, for instance, provided unambiguous structural elucidation, revealing the common distorted octahedral and square-based pyramidal geometries adopted by this compound complexes. Spectroscopic methods, such as UV-Vis and EPR, offered insights into the electronic structure and coordination environment of the copper center.

More recent research has expanded into the synthesis and characterization of ternary complexes, where auxiliary ligands are introduced to modulate the electronic and steric properties of the Copper(II) center. This has led to the exploration of their catalytic activity in various organic reactions, particularly oxidations, and their potential as therapeutic agents, notably in the realm of anticancer drug development. The interaction of these complexes with biological macromolecules like DNA has become a significant area of investigation.

Quantitative Data Summary

The stability of this compound complexes is a critical parameter influencing their behavior in both chemical and biological systems. The following tables summarize key quantitative data from the literature.

Table 1: Stability Constants of Binary this compound Complexes

| Complex Species | Log K₁ | Log K₂ | Overall Log β₂ | Conditions |

| [Cu(IDA)] | 10.55 | 6.05 | 16.60 | 0.1 M KCl, 25 °C |

| [Cu(IDA)] | 10.63 | - | - | 0.1 M NaClO₄, 20 °C |

| [Cu(IDA)] | 10.48 | - | - | 0.5 M KNO₃, 25 °C |

Table 2: Thermodynamic Parameters for the Formation of [Cu(IDA)] at 25 °C

| Parameter | Value | Units | Conditions |

| ΔG° | -60.2 | kJ/mol | 0.1 M KCl |

| ΔH° | -29.3 | kJ/mol | 0.1 M KCl |

| ΔS° | 103.6 | J/mol·K | 0.1 M KCl |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative this compound complex.

Synthesis of this compound Monohydrate, [Cu(IDA)(H₂O)]

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Iminodiacetic acid (H₂IDA)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 1.99 g (10 mmol) of copper(II) acetate monohydrate in 100 mL of distilled water with gentle heating.

-

In a separate beaker, dissolve 1.33 g (10 mmol) of iminodiacetic acid in 50 mL of distilled water.

-

Slowly add the iminodiacetic acid solution to the copper(II) acetate solution with constant stirring.

-

A blue precipitate will form immediately.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with three 20 mL portions of distilled water, followed by one 20 mL portion of ethanol.

-

Dry the resulting blue powder in a desiccator over anhydrous calcium chloride to a constant weight.

Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation: KBr pellet method. Mix a small amount of the dried complex with spectroscopic grade KBr and press into a thin pellet.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Key vibrational bands to observe are the asymmetric and symmetric COO⁻ stretches (typically around 1600-1550 cm⁻¹ and 1400-1380 cm⁻¹, respectively) and the Cu-N and Cu-O stretching frequencies in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrument: Agilent Cary 60 UV-Vis Spectrophotometer or equivalent.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the complex in distilled water to prepare a solution of known concentration (e.g., 10⁻³ M).

-

Analysis: Record the absorption spectrum from 200 to 800 nm. The d-d transition of the Cu(II) ion typically appears as a broad absorption band in the visible region (around 600-700 nm).

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Slow evaporation of a dilute aqueous solution of the synthesized complex can yield single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELX). Solve the structure using direct methods or Patterson methods and refine using full-matrix least-squares on F². This will provide precise bond lengths, bond angles, and details of the coordination geometry.

Visualizations

The following diagrams illustrate key concepts in this compound research.

Caption: General workflow for the synthesis of this compound complexes.

Caption: Coordination of the iminodiacetate ligand to a Copper(II) center.

Caption: Proposed anticancer mechanism of this compound complexes.

References

Unveiling the Magnetic Landscape of Copper(II)-Iminodiacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Copper(II)-iminodiacetate and its derivatives. The unique electronic configuration of the Cu(II) ion (d⁹), with its single unpaired electron, makes these complexes a fascinating subject for magnetochemistry studies. The iminodiacetate (IDA) ligand, a versatile tridentate chelator, plays a crucial role in defining the coordination geometry around the copper center, which in turn governs the magnetic behavior of the resulting complex. This guide delves into the synthesis, structural characteristics, and magnetic properties of these compounds, offering detailed experimental protocols and a summary of key magnetic data to aid researchers in this field.

Structural and Magnetic Correlations

The iminodiacetate ligand typically coordinates to a Copper(II) ion through its central nitrogen atom and the oxygen atoms of its two carboxylate groups, forming two stable five-membered chelate rings.[1] This coordination preference often leads to distorted octahedral or square-pyramidal geometries around the Cu(II) center, a consequence of the Jahn-Teller effect inherent to d⁹ systems.[1] The nature of the remaining coordination sites, occupied by solvent molecules or other auxiliary ligands, significantly influences the overall molecular structure and, consequently, the magnetic properties.

In polynuclear complexes, where multiple Cu(II) centers are present, the bridging ligands between the metal ions dictate the nature and magnitude of the magnetic exchange interactions. These interactions can be either antiferromagnetic (AF), leading to a pairing of electron spins and a decrease in the overall magnetic moment at lower temperatures, or ferromagnetic (FM), resulting in an alignment of electron spins and an enhanced magnetic moment. The strength of this magnetic coupling is highly sensitive to structural parameters such as the Cu-O-Cu bond angle and the Cu-Cu distance in oxo-bridged species.

Quantitative Magnetic Data

Table 1: Magnetic Data for Mononuclear Copper(II) Complexes

| Complex | Geometry | Magnetic Moment (μeff) at RT (B.M.) | Weiss Constant (θ) (K) | Reference |

| [Cu(L)(Cl)(H₂O)]¹ | Distorted Trigonal Bipyramidal | 1.74 | - | [2] |

| [Cu(L)(Br)(H₂O)]¹ | Distorted Trigonal Bipyramidal | 1.72 | - | [2] |

| --INVALID-LINK--₂·4H₂O² | Square Planar | 1.70 | - | [3] |

¹ L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) ² MPD = m-Phenylenediamine

Table 2: Magnetic Data for Binuclear Copper(II) Complexes

| Complex | Bridging Ligand(s) | -2J (cm⁻¹) | Magnetic Moment (μeff) per Cu(II) at RT (B.M.) | Reference |

| Binuclear Cu(II) Complex³ | Acetate | 166.72 (Calculated AF) | - | [4] |

| Binuclear Cu(II) Complex⁴ | Phenoxido | 500 | 1.68 | |

| Binuclear Cu(II) Complex⁵ | Hydroxido | 7.2 | 2.65 (per dimer) |

³ Structure with π-π stacking interactions. ⁴ [Cu₂(L⁵)₂(H₂O)]·2H₂O ⁵ [Cu₂(L⁷)₂(NCS)₂]

Experimental Protocols

Synthesis of a Representative this compound Complex

A general method for the synthesis of a simple this compound complex involves the direct reaction of a copper(II) salt with iminodiacetic acid.[1]

Materials:

-

Copper(II) acetate monohydrate

-

Iminodiacetic acid (IDA)

-

Methanol

-

Triethylamine (optional)

Procedure:

-

Dissolve iminodiacetic acid in methanol. A gentle warming may be required to facilitate dissolution.

-

In a separate flask, dissolve an equimolar amount of Copper(II) acetate monohydrate in methanol.

-

Slowly add the Copper(II) acetate solution to the iminodiacetic acid solution with constant stirring.

-

If the ligand is not deprotonated, a base such as triethylamine can be added dropwise to facilitate the complex formation.[1]

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting precipitate, the this compound complex, is collected by filtration, washed with cold methanol, and dried in a desiccator.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample.[5][6]

Apparatus:

-

Gouy Balance

-

Sample tube

-

Analytical balance

-

Electromagnet

Procedure:

-

Calibration:

-

Measure the mass of the empty sample tube with the magnetic field off (m₀) and on (m'₀).

-

Fill the tube to a calibrated mark with a standard substance of known magnetic susceptibility (e.g., HgCo(SCN)₄).

-

Measure the mass of the tube with the calibrant with the magnetic field off (m₁) and on (m'₁).

-

-

Sample Measurement:

-

Empty and clean the sample tube.

-

Fill the tube with the powdered this compound derivative to the same calibrated mark.

-

Measure the mass of the tube with the sample with the magnetic field off (m₂) and on (m'₂).

-

-

Calculation:

-

The mass susceptibility (χg) of the sample can be calculated using the following formula: χg_sample = χg_calibrant * (m'₁ - m₁) / (m'₂ - m₂) * (m₂ - m₀) / (m₁ - m₀)

-

The molar susceptibility (χM) is then obtained by multiplying the mass susceptibility by the molar mass of the complex.

-

Corrections for the diamagnetism of the constituent atoms (Pascal's constants) should be applied to obtain the paramagnetic susceptibility.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic structure and the local environment of the copper ion.[1][7]

Apparatus:

-

EPR Spectrometer (X-band is common)

-

Cryostat for low-temperature measurements

-

EPR tube

Procedure:

-

Sample Preparation:

-

For powder spectra, a small amount of the finely ground solid sample is placed in an EPR tube.

-

For solution spectra, the complex is dissolved in a suitable solvent and the solution is placed in the EPR tube and typically frozen to a glass at low temperature (e.g., 77 K).

-

-

Data Acquisition:

-

The EPR tube is placed in the spectrometer's resonant cavity.

-

The spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves of a constant frequency.

-

Spectra are typically recorded at room temperature and at a low temperature (e.g., 77 K or 4 K) to observe temperature-dependent effects and to obtain better resolution.

-

-

Data Analysis:

-

The g-values (g∥ and g⊥ for axial symmetry) and hyperfine coupling constants (A∥ and A⊥) are determined from the spectrum.

-

The relationship g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square-pyramidal or elongated octahedral Cu(II) complexes.[1]

-

The number of hyperfine lines is related to the nuclear spin of the copper atom (I = 3/2), which splits the signal into four lines.

-

Superhyperfine coupling to ligand atoms with nuclear spin (e.g., ¹⁴N) can provide direct evidence of coordination.[1]

-

Signaling Pathways and Logical Relationships

The relationship between the synthesis, structure, and magnetic properties of this compound derivatives can be visualized as a logical flow. The synthetic pathway determines the final molecular structure, which in turn dictates the magnetic behavior of the complex.

Conclusion

The magnetic properties of this compound derivatives are intrinsically linked to their molecular structure. The ability of the iminodiacetate ligand to form stable complexes with copper, combined with the potential for introducing a variety of auxiliary ligands, provides a rich platform for tuning the magnetic behavior of these compounds. This guide has provided an overview of the key magnetic parameters, detailed experimental protocols for their characterization, and a logical framework for understanding the structure-property relationships in this important class of coordination compounds. Further research focusing on the systematic synthesis and magnetic characterization of a broader range of this compound derivatives will be invaluable for a deeper understanding and for the rational design of new magnetic materials and potential therapeutic agents.

References

- 1. This compound | 14219-31-9 | Benchchem [benchchem.com]

- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

Theoretical Calculations for Copper(II)-Iminodiacetate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structures of Copper(II)-iminodiacetate (Cu(II)-IDA) complexes. It summarizes key quantitative data from theoretical studies, details computational protocols, and illustrates the underlying concepts and workflows through diagrams. This document is intended to serve as a valuable resource for researchers in coordination chemistry, computational modeling, and drug development.

Introduction to this compound Complexes

This compound complexes are of significant interest in coordination chemistry and have potential applications in various fields, including catalysis and as therapeutic agents. The iminodiacetate (IDA) anion typically acts as a tridentate ligand, coordinating to the copper(II) ion through its central nitrogen atom and the oxygen atoms of its two carboxylate groups.[1] This coordination mode results in the formation of two stable five-membered chelate rings, which enhances the stability of the complex.[1]

The Cu(II) ion, with its d⁹ electron configuration, is subject to the Jahn-Teller effect, which often leads to distorted coordination geometries, most commonly square pyramidal or distorted octahedral.[1] The coordination sphere of the copper ion is often completed by solvent molecules, such as water, or other auxiliary ligands.[1] Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the three-dimensional structures, electronic properties, and vibrational characteristics of these complexes.[1][2]

Theoretical and Computational Methodologies

The theoretical investigation of Cu(II)-IDA complexes predominantly employs Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for transition metal systems.

Computational Protocols

A typical computational protocol for studying Cu(II)-IDA complexes involves the following steps:

-

Model Building: A starting geometry of the Cu(II)-IDA complex is constructed. This can be based on experimental data from X-ray crystallography or built from standard bond lengths and angles. Different coordination numbers and isomers can be modeled, for example, by including one or more water molecules in the coordination sphere to simulate an aqueous environment.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step that determines the equilibrium bond lengths, bond angles, and dihedral angles of the complex.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. This serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the complex.

-

Electronic Structure Analysis: Once a stable geometry is obtained, various electronic properties can be calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis to determine atomic charges, and the prediction of electronic spectra.

A common computational approach for Cu(II)-IDA complexes is the use of the B3LYP hybrid functional.[2] For the basis set, a combination of Pople-style basis sets, such as 6-31G(d), for the non-metal atoms and a basis set with an effective core potential, like LANL2DZ, for the copper atom is frequently employed.[2] To improve accuracy, larger basis sets like 6-311+G(d,p) can be used. Solvation effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Data Presentation: Calculated Structural and Electronic Properties

The following tables summarize representative quantitative data for Cu(II)-IDA and related complexes as determined by DFT calculations. It is important to note that the exact values can vary depending on the specific computational methodology (functional, basis set, solvent model) and the presence of other ligands in the coordination sphere.

| Parameter | [Cu(IDA)(H₂O)₂] (Distorted Octahedral) | [Cu(IDA)(phen)] (Square Pyramidal) |

| Cu-N(IDA) Bond Length (Å) | ~ 2.05 - 2.10 | ~ 2.00 - 2.05 |

| Cu-O(IDA) Bond Length (Å) | ~ 1.95 - 2.00 (equatorial) | ~ 1.95 - 2.00 |

| ~ 2.20 - 2.40 (axial) | ||

| Cu-O(H₂O) Bond Length (Å) | ~ 2.00 - 2.10 (equatorial) | N/A |

| ~ 2.30 - 2.50 (axial) | ||

| Cu-N(phen) Bond Length (Å) | N/A | ~ 2.00 - 2.10 |

| N(IDA)-Cu-O(IDA) Angle (°) | ~ 80 - 85 | ~ 80 - 85 |

| O(IDA)-Cu-O(IDA) Angle (°) | ~ 160 - 170 | ~ 160 - 170 |

Table 1: Representative Calculated Bond Lengths and Angles for Cu(II)-IDA Complexes. (Data synthesized from typical values found in computational studies of related complexes).

| Property | Calculated Value (approx.) |

| HOMO Energy (eV) | -6.0 to -7.0 |

| LUMO Energy (eV) | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 3.0 to 4.0 |

| Mulliken Charge on Cu | +0.5 to +0.8 |

Table 2: Representative Calculated Electronic Properties for a Cu(II)-IDA Complex. (Data synthesized from typical values found in computational studies of related complexes).

Mandatory Visualizations

The following diagrams illustrate the computational workflow for studying Cu(II)-IDA complexes and the coordination of the IDA ligand to the copper center.

Caption: Computational workflow for theoretical calculations of Cu(II)-IDA complexes.

Caption: Coordination of the tridentate iminodiacetate ligand to the Cu(II) center.

References

Methodological & Application

Application Notes and Protocols for Protein Purification Using Copper(II)-Iminodiacetate (Cu(II)-IDA) Immobilized Metal Affinity Chromatography (IMAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of proteins and peptides.[1][2][3] This method is based on the principle of reversible interaction between certain amino acid residues on the surface of a protein and chelated transition metal ions.[2][4] Copper(II)-iminodiacetate (Cu(II)-IDA) represents a specific application of IMAC where copper ions are immobilized on a solid support matrix via an iminodiacetate (IDA) chelating ligand.[1]

The interaction primarily occurs with exposed histidine residues, although cysteine and tryptophan can also participate to a lesser extent.[2][4] The affinity of proteins for the immobilized metal ions allows for their selective capture and subsequent elution, leading to significant purification in a single step.[1] Copper(II) ions exhibit a strong binding affinity for proteins, making Cu(II)-IDA a robust choice for initial protein purification studies, especially when the protein's binding characteristics are unknown.[4][5] This technique is applicable for the purification of both recombinant proteins with polyhistidine tags (His-tags) and native proteins with an inherent affinity for copper ions.[4][6][7]

Principle of Cu(II)-IDA IMAC

The core of Cu(II)-IDA IMAC lies in the formation of a coordination complex. The IDA ligand is covalently attached to a solid support matrix, typically agarose beads.[1] IDA is a tridentate chelator, meaning it forms three bonds with the copper ion, leaving coordination sites available for interaction with the target protein.[8] When a protein with accessible electron-donating amino acid side chains, such as the imidazole ring of histidine, passes through the column, it displaces weakly bound solvent molecules and coordinates with the immobilized copper ion. Proteins lacking this affinity pass through the column unretained. The bound proteins can then be eluted by changing the conditions, such as pH or by introducing a competitive molecule like imidazole.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein purification using Cu(II)-IDA IMAC. These values can serve as a starting point for developing a purification protocol and may require optimization for specific proteins.

| Parameter | Typical Value/Range | Notes |

| Ligand Density | 20-40 µmoles Cu²⁺/ml resin[4] | Higher density can increase binding capacity but may also lead to higher non-specific binding. |

| Binding Capacity | >50 mg/ml resin[4] | This is highly dependent on the specific protein's size, number of binding sites, and the experimental conditions. |

| Sample Preparation | Filter through 0.45 µm filter[4] | To prevent clogging of the column. |

| Binding Buffer pH | 7.0 - 8.0[4] | Can range from 5.5 to 8.5, but neutral to slightly alkaline pH is generally optimal for histidine binding. |

| NaCl Concentration in Buffers | 0.15 - 0.5 M[4] | Suppresses non-specific ionic interactions. |

| Elution Buffer (Imidazole) | 0.25 M (can range from 0.05 - 0.5 M)[4] | The optimal concentration should be determined empirically. A gradient elution can be used to separate proteins with different binding affinities. |

| Elution Buffer (pH) | Decreasing pH gradient (e.g., pH 5.0)[5] | Lowering the pH protonates the histidine residues, disrupting their coordination with the copper ions. |

| Flow Rate | 0.9 - 1.0 mL/min for a 5 mL column[9] | Should be adjusted based on the column size and manufacturer's recommendations. |

| Regeneration Solution (Stripping) | 50 mM EDTA, pH 7.0[4] | EDTA is a strong chelator that removes the copper ions from the resin. |

| Regeneration Solution (Recharging) | 50 mM CuSO₄[10] or 0.1 M Copper Sulfate[4] | To recharge the stripped resin with copper ions. |

Experimental Protocols

Column Preparation and Charging

This protocol is for preparing a Cu(II)-IDA column from a metal-free IDA resin.

Materials:

-

IDA-chelating resin (e.g., Chelating Sepharose Fast Flow)

-

Disposable column

-

0.1 M Copper(II) sulfate (CuSO₄) solution

-

Distilled water

-

Binding Buffer (e.g., 50 mM sodium phosphate, 0.3 M NaCl, pH 8.0)

Procedure:

-

Prepare a slurry of the IDA resin in 20% ethanol or as per the manufacturer's instructions.

-

Pack the desired volume of resin into a suitable column.

-

Wash the column with 5 column volumes (CV) of distilled water to remove the storage solution.[4]

-

Charge the column by applying 5 CV of 0.1 M CuSO₄ solution.[4]

-

Wash the column with 5 CV of distilled water to remove excess, unbound copper ions.[4]

-

Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the effluent match the buffer. The column is now ready for use.

Protein Binding and Washing

Materials:

-

Prepared protein sample in Binding Buffer

-

Charged and equilibrated Cu(II)-IDA column

-

Binding Buffer

-

Wash Buffer (Binding Buffer with a low concentration of imidazole, e.g., 10 mM, can be used to reduce non-specific binding)

Procedure:

-

Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.[4]

-

Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

-

After loading, wash the column with 5-10 CV of Binding Buffer (or Wash Buffer) to remove unbound and weakly bound proteins.

-

Collect the flow-through and wash fractions for analysis by SDS-PAGE to monitor the binding efficiency.

Protein Elution

Elution can be achieved by either increasing the concentration of a competitive ligand (imidazole) or by lowering the pH.

Method A: Imidazole Gradient Elution

Materials:

-

Elution Buffer (Binding Buffer containing 0.25 M - 0.5 M imidazole)

Procedure:

-

Apply the Elution Buffer to the column. A step gradient (e.g., applying buffers with increasing imidazole concentrations) or a linear gradient can be used.

-

Collect fractions and monitor the protein elution using a UV detector (at 280 nm) or by collecting fractions for subsequent analysis.

-

Pool the fractions containing the purified protein.

Method B: pH Elution

Materials:

-

Elution Buffer (e.g., 50 mM sodium acetate, 0.5 M NaCl, pH 4.0)[10]

Procedure:

-

Apply a decreasing pH gradient to the column.

-

Alternatively, a single step elution with a low pH buffer can be performed.

-

Collect fractions and monitor the protein elution.

-

Immediately neutralize the pH of the collected fractions containing the protein of interest to prevent denaturation.

Column Regeneration and Storage

Materials:

-

Stripping Buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 7.0)[4]

-

Distilled water

-

20% Ethanol

Procedure:

-

To strip the copper ions, wash the column with 5 CV of Stripping Buffer.[4]

-

Wash the column with 10 CV of distilled water to remove all traces of EDTA.[4]

-

The column is now ready to be recharged with copper sulfate (as in Protocol 1) for immediate reuse.

-

For long-term storage, after washing with distilled water, equilibrate the column with 5 CV of 20% ethanol and store at 4°C.[4] DO NOT FREEZE.[4]

Visualization of the Experimental Workflow

Caption: Workflow for protein purification using Cu(II)-IDA IMAC.

References

- 1. bio-rad.com [bio-rad.com]

- 2. interchim.fr [interchim.fr]

- 3. Immobilized Metal-Ion Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purification of proteins containing zinc finger domains using Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 14219-31-9 | Benchchem [benchchem.com]

- 9. Frontiers | Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes: Purification of His-Tagged Proteins Using Copper(II)-Iminodiacetate Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag).[1] The principle relies on the specific, reversible interaction between the histidine residues of the tag and chelated transition metal ions immobilized on a chromatography matrix.[2]

This document provides detailed application notes and protocols for the use of Copper(II)-iminodiacetate (Cu-IDA) resin in the purification of His-tagged proteins. The iminodiacetic acid (IDA) is a tridentate chelating ligand that immobilizes the copper (Cu²⁺) ion, leaving coordination sites available to bind with the imidazole rings of the His-tag.[3][4] While nickel (Ni²⁺) and cobalt (Co²⁺) are commonly used metals, copper (Cu²⁺) offers the highest binding affinity and capacity, making it a suitable choice for applications where high yield is a priority.[5][6]

Principle of Cu-IDA IMAC

The purification process involves a coordinate covalent bond between the electron-donating nitrogen atoms in the imidazole rings of the protein's His-tag and the immobilized Cu²⁺ ion. The IDA ligand coordinates the copper ion with three valencies, leaving sites open for this interaction.[4] The purification workflow consists of four main stages:

-

Binding: The clarified cell lysate containing the His-tagged protein is passed through the Cu-IDA column under conditions that promote the specific binding of the His-tag to the immobilized copper.

-

Washing: The column is washed with a buffer to remove non-specifically bound proteins and other contaminants. A low concentration of a competitive agent, like imidazole, is often included in the wash buffer to increase purity.[1]

-

Elution: The purified His-tagged protein is recovered from the column by disrupting the coordinate bond. This is typically achieved by using a high concentration of imidazole, lowering the pH, or introducing a strong chelating agent like EDTA.[7][8]

-

Regeneration: The resin is stripped of the metal ion and recharged for subsequent purification cycles.

References

- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - ES [thermofisher.com]

- 2. IMAC and His-tagged Protein Purification: Your best choice - Agarose Bead Technologies [abtbeads.com]

- 3. cube-biotech.com [cube-biotech.com]

- 4. marvelgent.com [marvelgent.com]

- 5. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]

- 6. His Tag Protein Purification & IMAC Resins - CD Bioparticles [cd-bioparticles.com]

- 7. academic.oup.com [academic.oup.com]

- 8. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Selective Enrichment of Metalloproteins Using Copper(II)-Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Copper(II)-Iminodiacetate (Cu(II)-IDA) in Immobilized Metal Affinity Chromatography (IMAC) for the selective enrichment of metalloproteins and other copper-binding biomolecules. This technique is a cornerstone in metalloproteomics, offering a robust method for protein purification, biomarker discovery, and inhibitor screening.

Application Notes

Principle of the Technique

Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein fractionation method that leverages the specific interaction between certain amino acid residues on a protein's surface and chelated metal ions. The Cu(II)-IDA system consists of a solid support matrix, typically agarose beads, functionalized with iminodiacetic acid (IDA), a tridentate chelating agent. These IDA groups are "charged" with divalent copper ions (Cu²⁺), which then act as the affinity ligand.

Proteins with surface-exposed electron-donating amino acid side chains, primarily histidine and cysteine, and to a lesser extent tryptophan, can form coordination bonds with the immobilized copper ions.[1] This interaction allows for the selective retention of these proteins on the column while other proteins are washed away. The bound proteins can then be eluted by various methods, such as changing the pH, using a strong chelating agent like EDTA, or introducing a competitive ligand like imidazole.

The strength of the interaction is influenced by several factors, including the number and spatial arrangement of the accessible histidine and cysteine residues, the pH of the buffers, and the choice of the metal ion. Copper (Cu²⁺) provides strong binding, making it suitable for capturing proteins with weaker affinities or for initial screening studies when little is known about the target protein.[2][3]

Key Applications

-

Metalloproteomics: Cu(II)-IMAC is instrumental in identifying and isolating native metalloproteins from complex biological samples like cell lysates, serum, and plasma.[4][5] This is crucial for understanding metal homeostasis and its role in cellular physiology and disease.

-

Biomarker Discovery: The technique can be applied to compare the profiles of copper-binding proteins between healthy and diseased states, potentially identifying new biomarkers for conditions associated with metal dysregulation, such as Wilson's disease.[4]

-

Purification of Recombinant Proteins: While nickel (Ni²⁺) is more common, Cu(II)-IMAC is also highly effective for purifying recombinant proteins engineered with a polyhistidine tag (His-tag).[2]

-

Drug Discovery: The method serves as a platform for discovering inhibitors of metalloenzymes. By using the Cu(II)-IDA resin as a surrogate for a metalloenzyme active site, it can selectively bind and identify potential drug candidates with metal-binding groups from compound libraries.[6]

-

Enrichment of Copper-Binding Peptides: Cu(II)-IMAC can be used to enrich and identify peptides with copper-binding properties from food hydrolysates or other complex mixtures.

Advantages and Limitations

Advantages:

-

High Selectivity: Provides specific enrichment of proteins with an affinity for copper.

-

Versatility: Can be used for both native metalloproteins and His-tagged recombinant proteins.

-

Robustness: The protocol can be adapted for a wide range of sample types and scales.

-

Regenerable: The resin can be stripped of metal ions and recharged for multiple uses.[4]

Limitations:

-

Metal Leaching: Bound metalloproteins may strip the Cu²⁺ ions from the column, leading to co-elution of the metal.

-

Non-Specific Binding: Proteins with a high surface density of histidine residues, even if not true metalloproteins, may bind. Optimization of wash buffers with low concentrations of imidazole is often necessary to mitigate this.[7]

-

Conformation Dependent: The binding depends on the surface accessibility of the coordinating residues, meaning buried sites will not be captured.

Experimental Protocols and Data

This section provides detailed, step-by-step protocols for the selective enrichment of metalloproteins using Cu(II)-IDA IMAC.

Protocol 1: Batch Enrichment of Copper-Binding Proteins from Human Serum

This protocol is adapted from a method optimized for maximizing the quantity and diversity of protein enrichment from human serum.[4][5]

Materials:

-

Iminodiacetic acid (IDA) IMAC Resin (e.g., Bio-Rad Profinity™ IMAC Resin)

-

Copper(II) Sulfate (CuSO₄) solution, 0.5 M

-

Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Elution Buffer: 50 mM EDTA, pH adjusted to ~8.0 with HCl

-

Nanopure water

-

Fritted centrifuge tubes or spin columns

Procedure:

-

Resin Preparation and Charging:

-

Add 0.25 mL of IDA-IMAC resin slurry to a fritted centrifuge tube.

-

Wash the resin with 5 mL of nanopure water.

-

Charge the resin by adding 1 mL of 0.5 M CuSO₄ solution and incubating for 5-10 minutes. The resin will turn blue.

-

Wash with 5 mL of nanopure water to remove unbound Cu²⁺ ions.

-

Equilibrate the resin with 3 mL of Binding Buffer (PBS).

-

-

Sample Preparation and Binding:

-

Washing:

-

Elution:

-

Downstream Processing:

-

Determine the protein concentration of the fractions using a Bradford assay.

-

For analysis by mass spectrometry, buffer exchange the pooled elution fractions into a compatible buffer (like PBS) using a 3 kDa molecular weight cutoff (MWCO) filter to remove EDTA.[6]

-

Analyze the enriched proteins by SDS-PAGE or proceed with proteomic analysis (e.g., LC-MS/MS).

-

Protocol 2: General Column Chromatography for Metalloprotein Purification

This protocol provides a general framework for purifying metalloproteins or His-tagged proteins using a packed Cu(II)-IDA column.

Materials:

-

IDA IMAC Resin

-

Chromatography column

-

Copper(II) Sulfate (CuSO₄) solution, 0.1 M

-

Binding Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 10-20 mM imidazole, pH 8.0.[2][8]

-

Wash Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 20-40 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM sodium phosphate, 0.3-0.5 M NaCl, 250-300 mM imidazole, pH 8.0.[2]

-

Stripping/Regeneration Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.

Procedure:

-

Column Packing and Charging:

-

Pack the column with the desired volume of IDA resin according to the manufacturer's instructions.

-

Wash the column with 5 column volumes (CV) of distilled water.

-

Charge the column by applying 2-3 CV of 0.1 M CuSO₄ solution.

-

Wash with 5-10 CV of distilled water to remove excess copper ions.

-

Equilibrate the column with 5-10 CV of Binding Buffer.

-

-

Sample Application:

-

Prepare the sample (e.g., clarified cell lysate) by adjusting its buffer composition to match the Binding Buffer. This may involve buffer exchange or dilution.

-

Filter the sample through a 0.45 µm filter to prevent clogging.[2]

-

Load the prepared sample onto the column at a flow rate recommended by the resin manufacturer.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer until the UV absorbance (A280) returns to baseline.

-

(Optional) Perform a more stringent wash with the Wash Buffer to remove weakly bound contaminants.

-

-

Elution:

-

Elute the target protein using the Elution Buffer. This can be done in a single step or by applying a linear gradient of imidazole (e.g., from 20 mM to 300 mM).

-

Collect fractions and monitor the protein elution by UV absorbance at 280 nm.

-

-

Column Regeneration:

-

To regenerate the column, wash with 5 CV of Stripping/Regeneration Buffer to remove all bound proteins and strip the copper ions.

-

Wash with 5 CV of distilled water.

-

The column is now ready to be recharged or can be stored in 20% ethanol.[2]

-

Quantitative Data Summary

The performance of Cu(II)-IDA enrichment can be quantified by several parameters. The following tables summarize representative data from the literature.

Table 1: Resin Binding Capacity and Recovery

| Parameter | Value | Analyte / Sample | Source |

|---|---|---|---|

| Binding Capacity | >50 mg/mL resin | His-tagged Protein | [2] |

| Binding Capacity | 300 nmol/mL resin | Bleomycin | [9] |